molecular formula C11H10BrN5O B12929256 2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde CAS No. 16597-41-4

2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde

Cat. No.: B12929256
CAS No.: 16597-41-4
M. Wt: 308.13 g/mol
InChI Key: NIDHVFUNUACGKH-UHFFFAOYSA-N
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Description

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and bromophenyl groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4-diaminopyrimidine with 4-bromoaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with sodium hydroxide as a base. The reaction mixture is stirred at room temperature for a specified duration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of environmentally friendly solvents and reagents is considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Condensation: Primary amines or hydrazines in the presence of acid or base catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products

    Substitution: Products with various nucleophiles replacing the bromine atom.

    Condensation: Schiff bases or hydrazones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anti-cancer or anti-microbial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-5-iodo-6-substituted pyrimidine derivatives
  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
  • 2,4-Diamino-6-((4-fluorophenyl)amino)pyrimidine-5-carbaldehyde

Uniqueness

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse biological activities .

Properties

CAS No.

16597-41-4

Molecular Formula

C11H10BrN5O

Molecular Weight

308.13 g/mol

IUPAC Name

2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H10BrN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17)

InChI Key

NIDHVFUNUACGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)Br

Origin of Product

United States

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